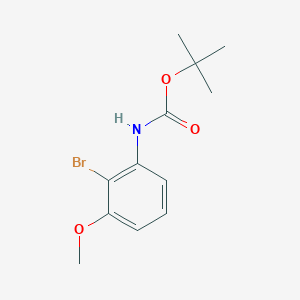

(2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester

Description

(2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester is a brominated aromatic compound featuring a tert-butyl carbamate group. This structure combines a halogen (bromine) and a methoxy substituent on a phenyl ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(2-bromo-3-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFXYGJVQZFYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-bromo-3-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of a methoxyphenyl carbamate.

Substitution: The bromine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Methoxyphenyl carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester with structurally related tert-butyl carbamates:

Key Research Findings

Synthetic Routes :

- The synthesis of tert-butyl carbamates often involves palladium-catalyzed cross-coupling (e.g., Suzuki reactions) or direct bromoacetylation. For example, [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester is synthesized using bromoacetyl bromide and Et₃N in DCM . In contrast, tert-butyl (4-acetyl-2-bromo-phenyl)carbamate may require acetyl group introduction post-carbamate formation .

- Multi-step syntheses (e.g., 7-step routes for ethyl-linked analogs ) highlight the complexity of introducing substituents like hydroxy or methoxy groups.

Functional Group Impact :

- Electron-Withdrawing Groups : Fluorine or acetyl substituents (e.g., ) enhance electrophilicity, aiding nucleophilic substitution reactions.

- Heterocyclic Variations : Thiophene () or pyridine () rings alter solubility and electronic properties compared to phenyl-based compounds.

Biological Activity :

Stability and Reactivity Trends

- Methoxy vs. Fluoro Groups : Methoxy groups (as in the target compound) are electron-donating, increasing aromatic ring reactivity toward electrophilic substitution. Fluoro groups () are electron-withdrawing, stabilizing the ring but directing reactivity to specific positions.

- Bromine Position : Bromine at the 2-position (ortho to methoxy) may sterically hinder reactions compared to para-substituted analogs .

Biological Activity

Overview

(2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the carbamate class, characterized by a bromine atom and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.

The biological activity of (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester is believed to stem from its interaction with specific molecular targets. The presence of the bromine atom and methoxy group enhances its reactivity and binding affinity, potentially leading to inhibition of certain enzymes or receptors. Detailed studies are necessary to elucidate the exact molecular pathways involved in its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester demonstrates significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy was assessed using standard antimicrobial susceptibility testing methods .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Further research is required to establish its effectiveness and potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester can be compared with other carbamate derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Bromo-3-methoxy-phenyl)-carbamic acid methyl ester | Methyl Ester | Moderate antimicrobial activity |

| (2-Bromo-3-methoxy-phenyl)-carbamic acid ethyl ester | Ethyl Ester | Low anticancer activity |

| (2-Bromo-3-methoxy-phenyl)-carbamic acid isopropyl ester | Isopropyl Ester | High stability but reduced bioactivity |

The tert-butyl group in the structure of the compound enhances its steric properties and solubility, which may contribute to its unique biological profile compared to smaller alkyl esters .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester against various pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential as a novel antimicrobial agent .

- Cancer Cell Line Testing : In vitro assays were conducted on breast cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent anticancer activity compared to control treatments .

Q & A

Q. Basic Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 3.8 ppm (methoxy group), and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Signals at ~155 ppm (Boc carbonyl) and ~55 ppm (methoxy carbon) validate functional groups .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z ~329 (C₁₂H₁₅BrNO₃) .

Q. Advanced Applications :

- High-Resolution MS (HRMS) : Resolves isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) to confirm molecular formula .

- X-ray Crystallography : For unambiguous structural assignment, particularly if stereochemical anomalies arise during synthesis .

How does the Boc group influence the stability and reactivity of this compound under different conditions?

Q. Basic Stability Profile :

Q. Advanced Reactivity Insights :

- Thermal Stability : Decomposition above 150°C (TGA data) limits high-temperature applications. Use inert atmospheres for reactions near this threshold .

- Compatibility with Organometallic Reagents : The Boc group is stable toward Grignard or organozinc reagents, enabling sequential functionalization (e.g., Suzuki-Miyaura coupling at the bromine site) .

What strategies resolve contradictions in reported synthetic protocols for this compound?

Q. Common Discrepancies :

- Bromination Efficiency : Some protocols report incomplete bromination using NBS. Alternative reagents like Br₂ in acetic acid may improve yields but require strict temperature control (<5°C) to avoid over-bromination .

- Deprotection Side Reactions : Competing ester hydrolysis during Boc removal (e.g., with HCl/MeOH) can be mitigated by using TFA/DCM at 0°C .

Q. Advanced Troubleshooting :

- In Situ Monitoring : Use FTIR to track Boc carbonyl (~1700 cm⁻¹) disappearance during deprotection. Adjust reaction time to prevent side-product formation .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways, identifying energetically favorable conditions for selective transformations .

How does this compound compare to structural analogs in medicinal chemistry applications?

Q. Comparative Analysis :

| Compound | Key Features | Advantages | Limitations |

|---|---|---|---|

| (2-Bromo-3-methoxy-phenyl)-carbamic acid tert-butyl ester | Bromine for cross-coupling; Boc-protected amine | Versatile intermediate for drug candidates | Acid-sensitive Boc group limits in vivo stability |

| 3-Amino-4-bromo-thiophene-2-carboxylate | Free amine; thiophene core | Higher reactivity for conjugation | Poor solubility in nonpolar solvents |

| 4-Bromo-2-nitro-phenyl carbamate | Nitro group for reduction | Enables prodrug strategies | Nitro group may induce toxicity |

Q. Advanced Applications :

- Protease Inhibitor Design : The bromine site allows late-stage diversification via Pd-catalyzed couplings to introduce pharmacophores (e.g., heteroaryls) .

- PET Tracers : Isotopic labeling (⁷⁶Br) of the aryl bromide enables imaging studies in neurological disorders .

What catalytic systems are effective for functionalizing the bromine substituent?

Q. Basic Catalysis :

Q. Advanced Systems :

- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light enables radical-based couplings with alkenes or alkynes .

- Nickel Catalysis : Ni(COD)₂ with dtbbpy ligand for cross-electrophile coupling with alkyl halides, expanding substrate scope .

How can researchers address challenges in scaling up the synthesis of this compound?

Q. Process Chemistry Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.